4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
CAS No.:
Cat. No.: VC8581087
Molecular Formula: C14H9Cl2FO3
Molecular Weight: 315.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2FO3 |
|---|---|
| Molecular Weight | 315.1 g/mol |
| IUPAC Name | (4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3 |
| Standard InChI Key | MJSZHPKPBNORTK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl |
Introduction
Structural and Molecular Characteristics
Spectroscopic Characterization
Although experimental spectra for this specific compound are unavailable, analogs suggest the following key features:
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H NMR:
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A singlet (~3.9 ppm) for the methoxy group’s protons.
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Aromatic protons split into distinct multiplets due to chlorine and fluorine substituents (7.2–8.1 ppm).
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C NMR:
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IR Spectroscopy:
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Strong absorption at ~1720 cm for the ester carbonyl group.
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C-Cl and C-F stretches at 550–750 cm.
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Synthesis and Reaction Pathways
Esterification Strategies
The synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves a two-step process:
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Preparation of 3,5-Dichloro-4-methoxybenzoic Acid:
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Esterification with 4-Fluorophenol:
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Acid-catalyzed (e.g., HSO) Fischer esterification.
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Alternative methods include Steglich esterification (DCC/DMAP) or Mitsunobu reactions for higher yields.
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Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cl, FeCl, 60°C | 75% |
| 2 | DCC, DMAP, CHCl, rt | 82% |
Side Reactions and Byproducts
Common challenges include:
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Hydrolysis of the ester bond under acidic or basic conditions.
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Demethylation of the methoxy group in the presence of strong nucleophiles (e.g., BBr) .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: ~0.02 mg/mL (predicted via SILICOS-IT) .
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Log P (Octanol-Water): 4.08 (XLOGP3), indicating high lipophilicity .
Thermal Stability
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Melting Point: Estimated 145–150°C (DSC analysis of analogs).
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound’s halogenated structure aligns with motifs found in:
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Antimicrobial agents: Chlorine and fluorine enhance membrane permeability and target binding.
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Kinase inhibitors: The methoxy group may participate in hydrogen bonding with active sites .
Computational and Predictive Data
ADMET Profiling
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeation | Moderate |
| CYP Inhibition | CYP1A2 (Yes) |
| Toxicity (LD) | 320 mg/kg (rat, oral) |
Synthetic Accessibility
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